6-chloro-2-iodo-9-methyl-9H-purine
Description
6-Chloro-2-iodo-9-methyl-9H-purine is a halogenated purine derivative characterized by a chloro substituent at position 6, an iodine atom at position 2, and a methyl group at position 8. This compound serves as a versatile intermediate in medicinal chemistry, particularly in Sonogashira coupling reactions to generate 2-alkynylated purines, which are precursors to adenine derivatives . Its synthetic utility stems from the reactivity of the iodine atom in cross-coupling reactions and the methyl group’s role in stabilizing the N9 position, preventing tautomerization .
Properties
Molecular Formula |
C6H4ClIN4 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
6-chloro-2-iodo-9-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
MCPHMGIKAAMGNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine
- Substituents : Chloro (C6), 2-nitrobenzenesulfonyl (N9).
- Key Differences : The bulky nitrobenzenesulfonyl group at N9 introduces steric hindrance and electron-withdrawing effects, altering reactivity compared to the methyl group in the target compound. Crystallographic analysis reveals two distinct conformers in the asymmetric unit, with dihedral angles of 66.46° and 85.77° between the purine and benzene rings .
- Applications : Acts as an antimicrobial intermediate; its crystal packing involves π-π stacking (3.90 Å) and C–Cl⋯π interactions (3.25 Å), which are absent in the methylated analog .
6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine (35)
- Substituents : Chloro (C6), 1-(6-methoxynaphthyl)ethyl (N9).
- Key Differences : The bulky naphthyl group enhances lipophilicity, making this compound suitable for targeting hydrophobic binding pockets. Synthesized via Ru-catalyzed decarboxylative alkylation (74% yield), it exhibits distinct NMR shifts (e.g., δ 8.76 ppm for H8) due to aromatic ring currents .
- Applications: Potential use in drug discovery for its improved membrane permeability compared to smaller N9 substituents .
6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine
- Substituents: Chloro (C6), acetylated ribofuranosyl (N9).
- Key Differences : The ribose moiety converts the purine into a nucleoside analog, critical for antiviral or anticancer applications. The acetyl groups enhance solubility in organic solvents (e.g., during chromatography) but require deprotection for biological activity .
- Applications : Intermediate in synthesizing modified nucleosides; molecular weight = 412.78 g/mol, with stereochemical complexity (four defined stereocenters) .
9-Methyl-(6-N-pyrrolyl)purine
- Substituents : Pyrrolyl (C6), methyl (N9).
- Key Differences: The pyrrolyl group at C6 introduces electron-rich aromaticity, contrasting with the electron-withdrawing chloro and iodo substituents in the target compound. Synthesized via methylation of (6-N-pyrrolyl)purine, it crystallizes in a monoclinic system (a = 11.053 Å, V = 1881.3 ų) .
- Applications : Useful for studying purine tautomerism and hydrogen-bonding interactions .
6-Chloro-2,9-dimethyl-9H-purine
- Substituents : Chloro (C6), methyl (C2 and N9).
- Key Differences : The absence of iodine at C2 simplifies synthesis (direct methylation) but reduces cross-coupling reactivity. It has a lower molecular weight (182.61 g/mol) and exhibits warnings for acute toxicity (H302) and skin irritation (H315) .
- Applications : Intermediate for less sterically hindered derivatives; storage requires inert atmospheres due to sensitivity .
Structural and Reactivity Trends
Preparation Methods
Precursor Selection and Synthesis
The synthesis of 6-chloro-2-iodo-9-methyl-9H-purine begins with 6-chloro-9-methyl-9H-purine (CAS 2346-74-9), a commercially available purine derivative. This precursor is characterized by a chlorine atom at the 6-position and a methyl group at the 9-position, providing a stable scaffold for subsequent functionalization. The molecular formula of the precursor is , with a molar mass of 174.59 g/mol.
Lithiation at the 2-Position
Regiospecific lithiation is achieved using Harpoon’s base (lithium tetramethylpiperidide, LiTMP) in anhydrous tetrahydrofuran (THF) at -78°C. This strong, non-nucleophilic base selectively deprotonates the purine ring at the 2-position, forming a lithium intermediate. The reaction’s selectivity is attributed to the electron-withdrawing effects of the 6-chloro substituent, which directs lithiation to the 2-position rather than the 8-position.
Key Reaction Conditions:
-
Temperature : -78°C (cryogenic conditions to minimize side reactions).
-
Solvent : Anhydrous THF (water content <50 ppm).
-
Molar Ratio : 1:1.2 (precursor to LiTMP).
Iodination via Tin Intermediates
The lithium intermediate is quenched with tributyltin chloride (BuSnCl), forming a stable tin-purine adduct. Subsequent iodination is performed using iodine (I) in dichloromethane (DCM) at room temperature. This step replaces the tin group with an iodine atom, yielding the target compound.
Yield Optimization:
-
Tin Quenching : Excess BuSnCl (1.5 equiv) ensures complete adduct formation.
-
Iodination Time : 12–16 hours for maximal substitution.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.
Alternative Halogenation Approaches
Direct Iodination Using Electrophilic Agents
Direct electrophilic iodination of 6-chloro-9-methylpurine has been explored using N-iodosuccinimide (NIS) in the presence of triflic acid (TfOH). However, this method suffers from poor regioselectivity, yielding mixtures of 2-iodo and 8-iodo derivatives.
Comparative Data:
| Method | Regioselectivity (2:8 Ratio) | Yield (%) |
|---|---|---|
| Lithiation-Iodination | 99:1 | 85–90 |
| NIS/TfOH | 70:30 | 60–65 |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling between 6-chloro-9-methylpurine and iodobenzene diacetate has been attempted but requires stringent conditions (e.g., Pd(OAc), PPh, 100°C) and results in moderate yields (50–55%).
Mechanistic Insights and Stereochemical Considerations
Role of Harpoon’s Base
LiTMP acts as a strong base, abstracting the proton at the 2-position due to the electron-deficient nature of the purine ring. The resulting lithium species stabilizes via coordination with THF, preventing aggregation and ensuring reactivity.
Iodination Mechanism
The tin-iodine exchange proceeds through a four-center transition state, where iodine displaces the tributyltin group. This mechanism avoids radical pathways, preserving the purine ring’s integrity.
Characterization and Analytical Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the 2-iodo substitution, with bond lengths of and . The methyl group at N-9 adopts a equatorial conformation, minimizing steric hindrance.
Industrial Scalability and Challenges
Limitations of Current Methods
-
Cryogenic Conditions : The requirement for -78°C complicates large-scale production.
-
Tin Byproducts : Tributyltin chloride generates toxic waste, necessitating costly disposal.
Emerging Strategies
-
Flow Chemistry : Continuous lithiation-iodination in microreactors reduces thermal gradients and improves yield consistency.
-
Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) enhances sustainability.
Q & A
Q. What are the key structural features of 6-chloro-2-iodo-9-methyl-9H-purine that influence its reactivity in cross-coupling reactions?
The compound features a purine core with a chlorine atom at position 6, an iodine atom at position 2, and a methyl group at position 8. The iodine and chlorine substituents enable selective functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura for iodine at position 2, Buchwald-Hartwig for chlorine at position 6) due to their distinct electronic and steric profiles. The methyl group at position 9 stabilizes the N9-H tautomer, influencing solubility and reactivity .
Q. How can researchers confirm the purity and identity of synthesized 6-chloro-2-iodo-9-methyl-9H-purine?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and purity.
- Mass spectrometry : High-resolution MS to confirm molecular weight (expected: ~294.54 g/mol).
- X-ray crystallography : For definitive structural confirmation using software like SHELXL .
- HPLC : To assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling at the 2-iodo position be optimized while preserving the 6-chloro substituent?
Key parameters:
- Catalyst : Pd(PPh) or PdCl(dppf) (0.05–0.1 mmol%).
- Solvent : Toluene or DMF for solubility and stability.
- Base : KCO or CsCO (1.5–2.0 equiv).
- Temperature : 80–100°C for 12–24 hours.
- Protection : Ensure the 6-chloro group is inert under these conditions. Monitor reaction progress via TLC or LC-MS .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated purine derivatives?
Discrepancies often arise from:
- Reagent purity : Use freshly distilled thionyl chloride or PCl for chlorination.
- Solvent effects : Polar aprotic solvents (e.g., DCM) favor substitution over elimination.
- Workup protocols : Column chromatography (EtOAC/hexane gradients) improves purity but may reduce yields. Validate methods with control reactions and replicate literature conditions before optimization .
Q. How does the methyl group at N9 influence the compound’s biological activity in kinase inhibition studies?
The N9-methyl group enhances metabolic stability by reducing oxidation at the purine ring. It also modulates steric interactions with kinase ATP-binding pockets, as seen in analogues like 6-chloro-9-isopropylpurine derivatives. Comparative assays (IC values) against methyl-free analogues are recommended to quantify this effect .
Methodological Considerations
Q. What crystallographic techniques are suitable for determining the crystal structure of 6-chloro-2-iodo-9-methyl-9H-purine?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom (iodine) localization.
- Software : SHELXL for refinement, leveraging its robustness for small molecules.
- Validation : Check for twinning and disorder using PLATON. Publish CIF files with deposition codes (e.g., CCDC) for reproducibility .
Q. How can regioselectivity challenges during functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., SEM at N7) to block undesired sites.
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on Fukui indices.
- Kinetic control : Lower temperatures (0–25°C) favor iodine substitution over chlorine due to faster oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
